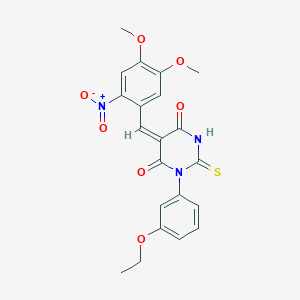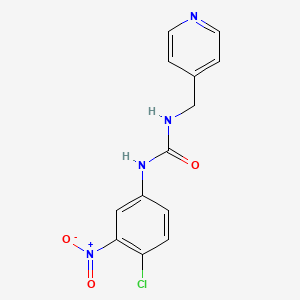![molecular formula C18H22N2O2 B4582954 N-[3-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4582954.png)
N-[3-(aminocarbonyl)phenyl]-1-adamantanecarboxamide
Overview
Description
Adamantane derivatives, including N-[3-(aminocarbonyl)phenyl]-1-adamantanecarboxamide, are known for their significant applications in medicinal chemistry due to their unique chemical structure and properties. These compounds have been incorporated into various drugs for neurological diseases, antiviral agents, and treatments against type-2 diabetes (Feng et al., 2019).
Synthesis Analysis
The synthesis of adamantane derivatives involves various strategies, including the reaction of amines with ethyl chlorooxoacetate and oxalyl chloride in mild conditions, yielding compounds with adamantane moieties in moderate to high yields (D'yachenko et al., 2019). Additionally, microwave-assisted synthesis has been employed for the efficient and rapid production of adamantyl-substituted compounds, demonstrating the versatility of synthesis methods for these molecules (Göktaş et al., 2012).
Molecular Structure Analysis
The molecular structure of adamantane derivatives is crucial for their chemical behavior and applications. Crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis of adamantane-1,3,4-thiadiazole hybrids reveals insights into intra- and intermolecular interactions, which are critical for understanding their molecular properties (El-Emam et al., 2020).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions, including photodecarboxylation activated by phthalimide, leading to complex polycyclic molecules. These reactions showcase the reactivity of adamantane amino acids and their potential for creating biologically interesting compounds (Mandić et al., 2016).
Physical Properties Analysis
The physical properties of adamantane derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. For example, adamantane-1,3-dicarboxylato bridged cobalt(II) phenanthroline complexes demonstrate interesting thermal stability and luminescent properties, indicative of their potential applications in materials science (Han et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, play a crucial role in the application of adamantane derivatives. The synthesis and characterization of such compounds, including their ability to form hydrogen bonds and engage in π⋯π stacking interactions, are fundamental for developing new materials and drugs (Wei et al., 2019).
Scientific Research Applications
Polymer Chemistry and Material Science
- Advanced Polymers: Adamantane-based compounds, such as those derived from 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane, have been utilized to synthesize novel polyamides and polyimides. These materials exhibit remarkable thermal stability, with glass transition temperatures ranging from 254 to 310°C and decomposition temperatures above 450°C. Their amorphous nature and solubility in polar solvents make them suitable for various high-performance applications (Liaw & Liaw, 1999); (Hsiao & Li, 1998).
- Low Dielectric Materials: Adamantane derivatives have been employed to create polyimides with low dielectric constants (2.77 to 2.91), showcasing potential for applications in electronics. These materials also form tough, transparent films with good mechanical properties (Chern & Shiue, 1997).
Medicinal Chemistry and Antiviral Research
- Antiviral Properties: Adamantane derivatives have been explored for their antiviral activities. For instance, 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have shown potential as inhibitors against influenza viruses, highlighting the importance of adamantane moieties in the development of antiviral agents (Göktaş et al., 2012).
- Anti-inflammatory and Antimicrobial Activity: Adamantane-substituted triazoles have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds exhibit potent antibacterial activity and promising anti-inflammatory effects, suggesting their utility in therapeutic applications (Al-Abdullah et al., 2014).
Advanced Materials
- Thermal Stability in Fibers: The use of adamantane polymers, such as poly(m-phenylene adamantane-1,3-dicarboxamide), has been investigated for the production of thermally stable fibers. These fibers retain significant tenacity and modulus even at elevated temperatures, showcasing their potential for high-temperature applications (Dyson et al., 1972).
properties
IUPAC Name |
N-(3-carbamoylphenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c19-16(21)14-2-1-3-15(7-14)20-17(22)18-8-11-4-12(9-18)6-13(5-11)10-18/h1-3,7,11-13H,4-6,8-10H2,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWBVTKJNRXEII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoylphenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(4-isopropylphenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4582877.png)
![N-(3,5-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4582884.png)
![3-methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4582903.png)
![ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4582912.png)




![methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4582948.png)
![2,4-dichloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4582960.png)
![N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4582976.png)
![4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4582979.png)
![dimethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4582986.png)
